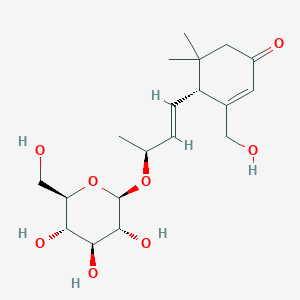![molecular formula C18H26ClN3O2 B11932965 (1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saxagliptin hydrate is an orally active hypoglycemic agent used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin hydrate involves multiple steps, starting from commercially available starting materials. One common method involves the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach uses sodium borohydride to reduce the enamine, followed by the resolution of racemates using di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of saxagliptin hydrate typically follows the same synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of expensive catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions: Saxagliptin hydrate undergoes various chemical reactions, including:
Oxidation: Saxagliptin can be oxidized to form its major active metabolite, 5-hydroxy saxagliptin.
Reduction: The reduction of saxagliptin involves the use of reducing agents like sodium borohydride.
Substitution: Saxagliptin can undergo substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
5-Hydroxy saxagliptin: Formed through oxidation.
Reduced saxagliptin: Formed through reduction reactions.
Scientific Research Applications
Saxagliptin hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus.
Industry: Used in the pharmaceutical industry for the development of antidiabetic medications.
Mechanism of Action
Saxagliptin hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition increases the levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion and decrease glucagon release, thereby improving glycemic control . Saxagliptin forms a reversible, histidine-assisted covalent bond with the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with similar hypoglycemic effects.
Vildagliptin: Similar mechanism of action but different pharmacokinetic profile.
Liraglutide: A glucagon-like peptide-1 receptor agonist with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness: Saxagliptin hydrate is unique in its high selectivity for dipeptidyl peptidase-4 and its ability to form a reversible covalent bond with the enzyme. This results in a prolonged duration of action and effective glycemic control .
Properties
Molecular Formula |
C18H26ClN3O2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10-,11+,12-,13?,14+,15-,17?,18?;/m1./s1 |
InChI Key |
TUAZNHHHYVBVBR-KGNCXOGNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1N(C(C2)C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.Cl |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)
![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)


![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)


![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
